molecular formula C18H25Br2ClN2 B1194161 Adamexina CAS No. 76270-03-6

Adamexina

Cat. No.: B1194161
CAS No.: 76270-03-6
M. Wt: 464.7 g/mol
InChI Key: DJTJLNGIJXRBIN-UHFFFAOYSA-N
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Description

Adamexina (CAS: 54785-02-3) is a brominated adamantane derivative with the molecular formula C₂₀H₂₆Br₂N₂O and a molecular weight of 470.24 g/mol . Its structure features a 1-adamantyl core substituted with a dibromoacetamide group (Figure 1). The InChI code (1/C20H26Br2N2O...) highlights its stereochemical complexity, including bromine atoms at positions 4' and 6' of the phenyl ring and a methyltricyclo(3.3.1.1³,⁷)dec-1-ylamino group .

Properties

CAS No.

76270-03-6

Molecular Formula

C18H25Br2ClN2

Molecular Weight

464.7 g/mol

IUPAC Name

N-[(2-amino-3,5-dibromophenyl)methyl]-N-methyladamantan-1-amine;hydrochloride

InChI

InChI=1S/C18H24Br2N2.ClH/c1-22(10-14-5-15(19)6-16(20)17(14)21)18-7-11-2-12(8-18)4-13(3-11)9-18;/h5-6,11-13H,2-4,7-10,21H2,1H3;1H

InChI Key

DJTJLNGIJXRBIN-UHFFFAOYSA-N

SMILES

CN(CC1=C(C(=CC(=C1)Br)Br)N)C23CC4CC(C2)CC(C4)C3.Cl

Canonical SMILES

CN(CC1=C(C(=CC(=C1)Br)Br)N)C23CC4CC(C2)CC(C4)C3.Cl

Other CAS No.

76270-03-6

Synonyms

adamexina

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number Research Applications
This compound C₂₀H₂₆Br₂N₂O 470.24 Dibromoacetamide, 1-adamantyl 54785-02-3 Neuropharmacology (hypothetical)
Adamantylmethamphetamine C₁₄H₂₁N·CH₃ 215.33 (estimated) Methamphetamine, 1-adamantyl Not available CNS stimulant studies
Adamantyl isothiocyanate C₁₁H₁₅NS 193.31 Isothiocyanate, 1-adamantyl 52809-07-1 Protein conjugation, imaging
Adamantyl-N-acetylcystein C₁₅H₂₃NO₃S 297.41 N-acetylcysteine, 1-adamantyl Not available Antioxidant delivery systems

Key Observations :

Substituent Diversity: this compound’s dibromoacetamide group distinguishes it from other derivatives. Bromine atoms enhance molecular weight and may influence halogen bonding in target interactions . Adamantyl isothiocyanate’s reactive isothiocyanate group enables covalent bonding to thiols, useful in bioconjugation studies .

Physicochemical Properties: this compound’s higher molecular weight (470.24 g/mol) compared to analogs like adamantyl isothiocyanate (193.31 g/mol) may reduce blood-brain barrier permeability but improve plasma stability .

Critical Findings :

  • This compound’s bromine atoms may confer unique pharmacokinetics, such as prolonged half-life, but also increase environmental persistence risks .
  • Unlike adamantylmethamphetamine, this compound lacks documented psychostimulant effects, aligning with its classification as a non-therapeutic research compound .

Tables

  • Table 1: Structural and functional comparison of this compound with analogs.
  • Table 2: Research and safety profiles.

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